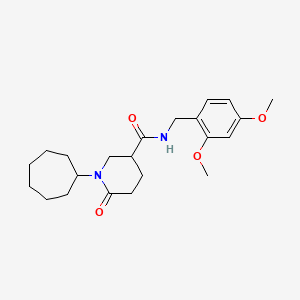![molecular formula C18H25ClN2O3S B5977839 N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977839.png)
N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide, also known as ML277, is a synthetic small molecule that has been identified as a potent activator of the KCNQ1 potassium channel. It has been studied extensively in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cardiac arrhythmias, epilepsy, and cancer.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide acts as a positive allosteric modulator of the KCNQ1 potassium channel. It binds to a specific site on the channel and enhances its activity, leading to an increase in potassium ion flow across the cell membrane. This increase in potassium ion flow helps to stabilize the electrical activity of the cell and prevent abnormal electrical signals.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the activity of the KCNQ1 potassium channel, leading to an increase in potassium ion flow across the cell membrane. This can help to stabilize the electrical activity of the cell and prevent abnormal electrical signals. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide for lab experiments is its potency and specificity. It is a highly potent activator of the KCNQ1 potassium channel, and its effects are specific to this channel. This makes it a valuable tool for studying the role of the KCNQ1 potassium channel in various biological processes. However, one limitation of this compound is that it is a synthetic small molecule, which may limit its use in certain experimental systems.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide. One area of research could be the development of more potent and specific activators of the KCNQ1 potassium channel. Another area of research could be the investigation of this compound's potential use in the treatment of other diseases, such as epilepsy and cancer. Additionally, research could focus on the development of new experimental systems to study the effects of this compound on the KCNQ1 potassium channel.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 1-(methylthio)acetyl-3-piperidinyl bromide to form the intermediate 5-chloro-2-methoxy-N-(1-(methylthio)acetyl-3-piperidinyl)aniline. This intermediate is then reacted with 3-bromopropionyl chloride to form the final product, this compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research has been its potential use in the treatment of cardiac arrhythmias. Studies have shown that this compound can activate the KCNQ1 potassium channel, which plays a key role in regulating the electrical activity of the heart. This activation can help to stabilize the heart's electrical activity and prevent arrhythmias.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c1-24-16-7-6-14(19)10-15(16)20-17(22)8-5-13-4-3-9-21(11-13)18(23)12-25-2/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGPOJYMWACLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5977760.png)
![5-{[(2-aminophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5977761.png)
![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylmethanamine](/img/structure/B5977776.png)
![N-ethyl-6-(4-ethylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5977780.png)
![isopropyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5977782.png)
![1-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5977799.png)
![2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977812.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5977819.png)
![7-[2-(2-chloro-4-fluorophenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5977822.png)
![N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5977825.png)
![2,4-dichloro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5977831.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977832.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5977842.png)
